molecular formula C28H40N8O7 B1649319 Cyclotetrapeptide-24 aminocyclohexane carboxylate CAS No. 197172-76-2

Cyclotetrapeptide-24 aminocyclohexane carboxylate

Cat. No.: B1649319
CAS No.: 197172-76-2
M. Wt: 600.7 g/mol
InChI Key: ROFCWWUBJHHVGZ-ZCNNSNEGSA-N
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Description

Cyclotetrapeptide-24 aminocyclohexane carboxylate is a synthetic peptide compound with the molecular formula C28H40N8O7. It is known for its unique structure, which includes a cyclic tetrapeptide linked to an aminocyclohexane carboxylate group. This compound has gained attention in various fields, particularly in cosmetics and pharmaceuticals, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclotetrapeptide-24 aminocyclohexane carboxylate typically involves the stepwise assembly of amino acids into a cyclic tetrapeptide structure, followed by the attachment of the aminocyclohexane carboxylate group. The process generally includes:

    Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Cyclization: The linear peptide is cyclized to form the tetrapeptide ring.

    Coupling: The aminocyclohexane carboxylate group is then coupled to the cyclic tetrapeptide using appropriate coupling reagents and conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions: Cyclotetrapeptide-24 aminocyclohexane carboxylate can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.

    Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various nucleophiles depending on the target functional group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Cyclotetrapeptide-24 aminocyclohexane carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclotetrapeptide-24 aminocyclohexane carboxylate involves its interaction with cellular pathways that regulate skin repair and regeneration. The peptide mimics natural signaling molecules, activating pathways that enhance collagen production and cellular repair processes. This leads to improved skin structure and reduced signs of aging .

Comparison with Similar Compounds

Cyclotetrapeptide-24 aminocyclohexane carboxylate can be compared with other peptides used in cosmetics and pharmaceuticals:

    Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties.

    Acetyl Hexapeptide-8: Commonly used for its muscle-relaxing effects, reducing the appearance of wrinkles.

    Tripeptide-1: Promotes collagen synthesis and skin repair.

Uniqueness: this compound stands out due to its cyclic structure, which provides enhanced stability and bioavailability compared to linear peptides. Its ability to mimic natural skin repair processes makes it a valuable ingredient in anti-aging formulations .

Properties

IUPAC Name

2-[(9R,12S,18S)-9-benzyl-18-[3-(diaminomethylideneamino)propyl]-8,11,14,17,20-pentaoxo-7,10,13,16,19-pentazaspiro[5.14]icosan-12-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N8O7/c29-27(30)31-13-7-10-18-23(40)32-16-21(37)33-20(15-22(38)39)24(41)34-19(14-17-8-3-1-4-9-17)25(42)36-28(26(43)35-18)11-5-2-6-12-28/h1,3-4,8-9,18-20H,2,5-7,10-16H2,(H,32,40)(H,33,37)(H,34,41)(H,35,43)(H,36,42)(H,38,39)(H4,29,30,31)/t18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFCWWUBJHHVGZ-ZCNNSNEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197172-76-2
Record name Cyclotetrapeptide-24 aminocyclohexane carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197172762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOTETRAPEPTIDE-24 AMINOCYCLOHEXANE CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR327745KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclotetrapeptide-24 aminocyclohexane carboxylate
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